Methyl-d3 Paraben

Übersicht

Beschreibung

Methyl-d3 Paraben is a deuterated form of methyl paraben, a compound widely used as a preservative in cosmetics, pharmaceuticals, and food products. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific research applications, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl-d3 Paraben is synthesized by esterification of deuterated p-hydroxybenzoic acid with deuterated methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the final product’s purity and isotopic enrichment.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-d3 Paraben undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze to form deuterated p-hydroxybenzoic acid and deuterated methanol.

Oxidation: It can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Hydrolysis: Deuterated p-hydroxybenzoic acid and deuterated methanol.

Oxidation: Various oxidized derivatives, including quinones.

Substitution: Substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Food Preservation

Methyl-d3 paraben is widely recognized for its role as a preservative in the food industry. It is effective against a broad spectrum of microorganisms, including bacteria and fungi, which helps extend the shelf life of food products. The compound is particularly valued for its stability under various pH levels and temperatures.

- Stability : this compound remains stable in acidic and neutral conditions, making it suitable for various food matrices.

- Efficacy : Studies have shown that it can inhibit the growth of spoilage organisms, thus maintaining food quality over time .

Cosmetic Applications

In cosmetics, this compound serves as a preservative to prevent microbial growth in formulations such as creams, lotions, and shampoos. The safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel concluded that methyl paraben is safe for use in cosmetics at concentrations typically used in formulations .

- Safety Profile : The CIR reported that adverse reactions are rare, with sensitization rates remaining below 1% among dermatitis patients .

- Regulatory Approval : this compound has been approved for use in cosmetic products by regulatory bodies worldwide due to its low toxicity and effective preservative properties .

Pharmaceuticals

This compound is also utilized in pharmaceutical formulations as a preservative. Its ability to inhibit microbial growth is essential for maintaining the integrity and efficacy of drug products.

- Absorption and Metabolism : Research indicates that methyl paraben is readily absorbed through the skin and gastrointestinal tract, where it is metabolized into p-hydroxybenzoic acid .

- Toxicity Studies : Toxicological assessments have demonstrated that methyl paraben exhibits low toxicity levels in both acute and chronic studies .

Research Applications

This compound has been employed in various scientific studies to understand its biological effects and interactions with cellular systems.

- Endocrine Disruption Studies : Research has explored the potential effects of methyl parabens on endocrine function, particularly their weak estrogenic activity which may influence breast cancer cell proliferation .

- Toxicology Research : Studies using model organisms like Drosophila melanogaster have assessed the toxic effects of this compound on lifespan and development, revealing significant findings regarding its additive toxic effects when combined with other parabens .

Table 1: Summary of Key Case Studies Involving this compound

Wirkmechanismus

The mechanism of action of Methyl-d3 Paraben, like other parabens, involves its ability to interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells . This antimicrobial activity makes it an effective preservative in various products.

Vergleich Mit ähnlichen Verbindungen

Methyl Paraben: The non-deuterated form, widely used as a preservative.

Ethyl Paraben: Another paraben with a slightly longer alkyl chain, used similarly as a preservative.

Propyl Paraben: Has a longer alkyl chain than methyl and ethyl parabens, providing different solubility and antimicrobial properties.

Butyl Paraben: The longest alkyl chain among common parabens, offering distinct preservative characteristics.

Uniqueness of Methyl-d3 Paraben: The deuterium atoms in this compound provide unique isotopic labeling, making it particularly valuable in analytical and research applications. Its use as an internal standard in mass spectrometry and its distinct spectral properties in nuclear magnetic resonance spectroscopy set it apart from other parabens.

Biologische Aktivität

Methyl-d3 paraben, a deuterated form of methyl paraben, is a widely used preservative in cosmetics, pharmaceuticals, and food products. It is known for its antimicrobial properties and potential endocrine-disrupting effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, safety profile, and implications for human health.

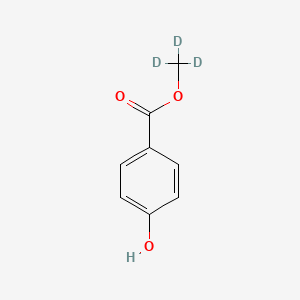

This compound is the methyl ester of p-hydroxybenzoic acid (CAS No. 99-76-3). Its structure can be represented as:

This compound exhibits broad-spectrum antimicrobial activity, particularly against bacteria and fungi. The mechanism of action is believed to involve interference with cellular membrane processes and inhibition of nucleic acid synthesis in microbial cells .

Pharmacokinetics

This compound is readily absorbed through the skin and gastrointestinal tract. Upon absorption, it is hydrolyzed to p-hydroxybenzoic acid, which is then conjugated and rapidly excreted via urine without significant accumulation in the body .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid via skin/GI |

| Hydrolysis | Converts to PHBA |

| Excretion | Urinary (non-accumulative) |

| NOAEL | 5700 mg/kg (rat) |

| NOEL | 1050 mg/kg |

Endocrine Disruption Potential

Research indicates that this compound can bind to estrogen receptors but exhibits significantly weaker estrogenic activity compared to natural estrogens. In vitro studies have shown that this compound can stimulate the proliferation of breast cancer cells (MCF-7) under certain conditions, raising concerns about its role as an endocrine disruptor .

Toxicity Studies

Acute toxicity studies have demonstrated that this compound is practically non-toxic via oral and parenteral routes. Chronic exposure studies suggest a high NOAEL, indicating a favorable safety profile at typical exposure levels . However, some individuals may experience allergic reactions or contact dermatitis upon skin exposure .

Case Studies and Research Findings

- Breast Cancer Cell Proliferation : A study published in PMC explored the effects of parabens on breast cancer cell lines, noting that this compound could promote cell proliferation in MCF-7 cells through estrogen receptor activation .

- Skin Reactions : A case study reported instances of contact dermatitis linked to the use of cosmetics containing parabens, highlighting the need for caution in sensitive individuals .

- Adipogenesis : Another investigation suggested that parabens might contribute to obesity by promoting adipocyte differentiation in vitro, indicating potential metabolic implications beyond their antimicrobial use .

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings |

|---|---|

| Breast Cancer Proliferation | Stimulates MCF-7 cell growth |

| Allergic Reactions | Contact dermatitis reported |

| Metabolic Effects | Potential role in adipogenesis |

Eigenschaften

IUPAC Name |

trideuteriomethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.